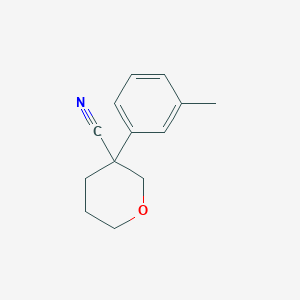
3-(3-Methylphenyl)oxane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)oxane-3-carbonitrile, with the chemical formula C13H15NO, is a compound that falls within the nitrile functional group. It consists of a nitrile group (–C≡N) attached to a three-membered oxane ring, which contains a methylphenyl (3-methylphenyl) substituent. The compound’s molecular weight is approximately 201.26 g/mol .
Méthodes De Préparation
The synthetic routes for 3-(3-Methylphenyl)oxane-3-carbonitrile are not extensively documented. industrial production methods typically involve the following steps:
Cyanation Reaction: The starting material, 3-(3-methylphenyl)oxane, undergoes a cyanation reaction using a cyanating agent (such as sodium cyanide or trimethylsilyl cyanide) to introduce the cyano group (–C≡N). The reaction conditions may vary, but it often occurs under basic conditions in a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Analyse Des Réactions Chimiques
3-(3-Methylphenyl)oxane-3-carbonitrile can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Reduction: Reduction of the nitrile group can yield the corresponding primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or nitration).
Oxidation: Oxidation of the methyl group could lead to the formation of a ketone.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
Organic Synthesis: As a versatile building block, it can be used in the synthesis of more complex molecules.
Pharmaceuticals: Its derivatives may exhibit biological activity, making it relevant for drug discovery.
Materials Science: It could contribute to the development of novel materials.
Mécanisme D'action
The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its interactions with biological targets and pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
3-(3-methylphenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)13(9-14)6-3-7-15-10-13/h2,4-5,8H,3,6-7,10H2,1H3 |
Clé InChI |
XEOAPWWEPXIDQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2(CCCOC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


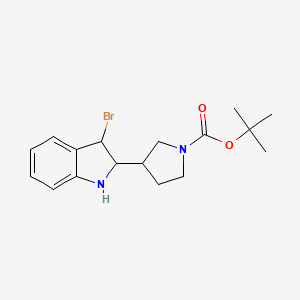
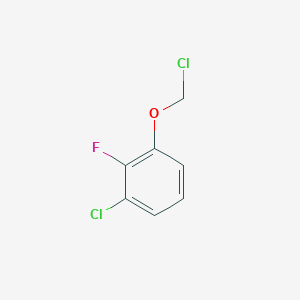
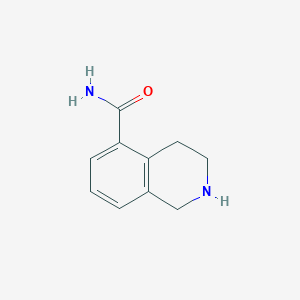

![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13205723.png)
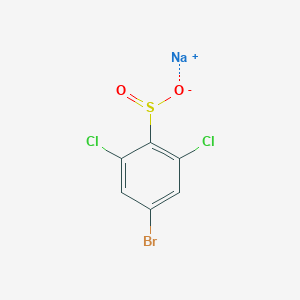


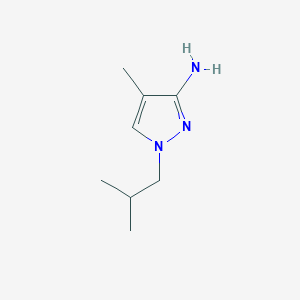
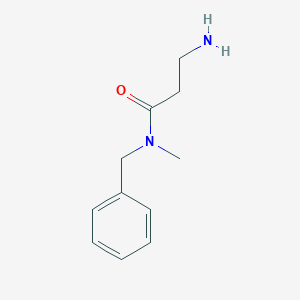
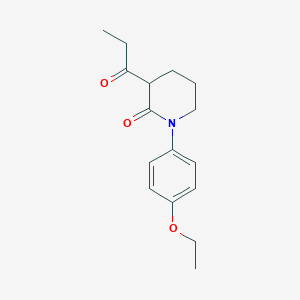
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)

